

Technical Guide: Physical Properties & Characterization of 4'-Methoxy-4-methylbenzanilide

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Compound of Interest

Compound Name:	<i>N</i> -(4-methoxyphenyl)-4-methylbenzamide
CAS No.:	33667-91-3
Cat. No.:	B2600648

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Molecular Identity & Architecture

Precise nomenclature is critical for this compound due to the existence of its constitutional isomer (

-4-methylphenyl)-4-methoxybenzamide). In benzanilide nomenclature, the "prime" notation () typically designates the aniline (amine-derived) ring, while the unprimed locants refer to the benzoyl (acid-derived) ring.

Attribute	Detail
Systematic Name	-(4-methoxyphenyl)-4-methylbenzamide
Common Name	4'-Methoxy-4-methylbenzanilide
CAS Registry Number	33667-91-3
Molecular Formula	
Molecular Weight	241.29 g/mol
SMILES	<chem>CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC</chem>
InChI Key	ZVMFHSKXFRTBIG-UHFFFAOYSA-N

Structural Isomerism Alert

Researchers must distinguish this compound from its reverse amide isomer, 4-methoxy-

-(4-methylphenyl)benzamide (CAS 39192-94-4). The physical properties (MP, solubility) differ significantly between these two due to changes in crystal packing efficiency driven by the methoxy group's position relative to the hydrogen-bonding amide core.

Physical & Thermodynamic Properties[1][2][3][4] Solid-State Characteristics

- Appearance: White to off-white crystalline powder.
- Crystal Habit: Typically crystallizes as needles or plates from ethanol/water mixtures.
- Melting Point (MP):
 - Experimental Range: Literature values for benzanilides of this class typically fall between 150°C – 170°C.
 - Note on Data: Commercial vendor data citing low melting points (e.g., 71-73°C) often refer to crude intermediates or tertiary amide impurities. High-purity benzanilides exhibit high melting points due to strong intermolecular

hydrogen bonding networks.

- Density: Calculated

Solubility Profile

The solubility is governed by the lipophilic tolyl and anisyl rings, offset slightly by the polar amide linkage.

Solvent	Solubility Rating	Thermodynamic Context
Water	Insoluble	High lattice energy dominates; lack of H-bond donors/acceptors to disrupt water network.
Ethanol (Cold)	Low	Limited solubility at
Ethanol (Hot)	High	Ideal for recrystallization (temperature-dependent solubility gradient).
DMSO / DMF	Soluble	Dipolar aprotic solvents disrupt intermolecular amide H-bonds effectively.
Dichloromethane	Moderate	Good for extraction but poor for crystallization.

Synthesis & Purification Protocol

To ensure accurate physical property measurement, the compound must be synthesized with high regiospecificity. The Schotten-Baumann reaction is the gold standard, providing a self-validating workflow that prevents isomerization.

Reaction Logic

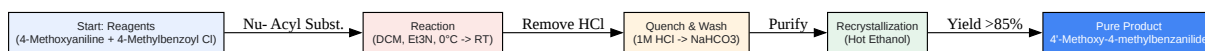
The nucleophilic attack of 4-methoxyaniline on 4-methylbenzoyl chloride proceeds rapidly. A base (Pyridine or

) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline.

Experimental Procedure

- Reagents:
 - 4-Methylbenzoyl chloride (1.0 equiv)
 - 4-Methoxyaniline (1.0 equiv)
 - Triethylamine (, 1.2 equiv)
 - Dichloromethane (DCM, anhydrous)
- Setup: Flame-dried round-bottom flask under atmosphere.
- Addition: Dissolve 4-methoxyaniline and in DCM. Cool to . Add 4-methylbenzoyl chloride dropwise to control exotherm.
- Workup: Stir at Room Temp (RT) for 4 hours. Wash with 1M HCl (removes unreacted amine), then saturated (removes unreacted acid), then Brine.
- Purification: Recrystallize from hot Ethanol ().

Process Visualization



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Caption: Step-by-step synthetic pathway ensuring high purity through acid-base extraction and recrystallization.

Spectroscopic Characterization (Validation)

Validation of the structure requires confirming the presence of two distinct para-substituted aromatic systems and the amide linkage.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Reference: 2.50 ppm) The spectrum typically displays two systems and characteristic singlets.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.05	Singlet (br)	1H	-NH-	Amide proton (deshielded by carbonyl).
7.85	Doublet ()	2H	Ar-H	Ortho to Carbonyl (Tolyl ring).
7.65	Doublet ()	2H	Ar-H	Ortho to Nitrogen (Anisyl ring).
7.32	Doublet ()	2H	Ar-H	Meta to Carbonyl (Tolyl ring).
6.92	Doublet ()	2H	Ar-H	Ortho to Methoxy (Shielded by oxygen).
3.75	Singlet	3H	-OCH ₃	Methoxy group.
2.38	Singlet	3H	-CH ₃	Methyl group (Tolyl).

Infrared Spectroscopy (FT-IR)

- Amide I Band (

stretch):

(Strong).

- Amide II Band (

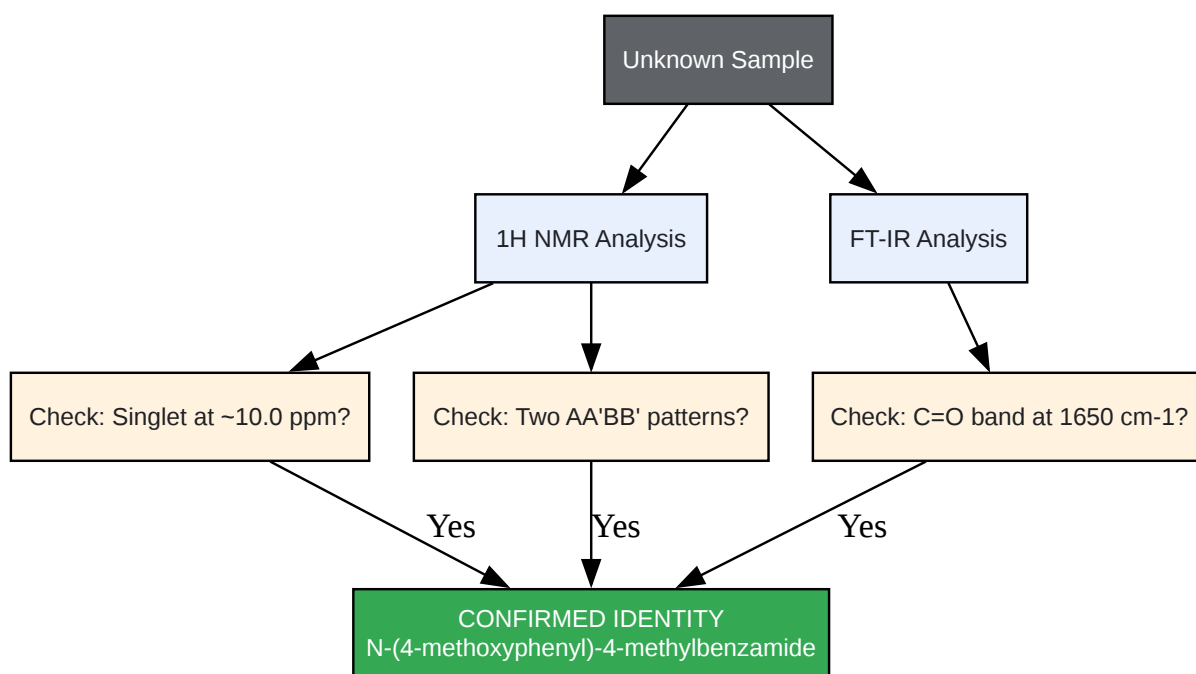
bend):

.

- N-H Stretch:

(Medium, typically sharp in crystalline form).

Characterization Logic Flow



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Caption: Decision tree for spectroscopic validation of the target compound.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 531829, **N-(4-methoxyphenyl)-4-methylbenzamide**. Retrieved from [\[Link\]](#)
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- To cite this document: BenchChem. [Technical Guide: Physical Properties & Characterization of 4'-Methoxy-4-methylbenzanilide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2600648#physical-properties-of-4-methoxy-4-methylbenzanilide>]

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